molecular formula C17H24F3NO3 B592901 alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) CAS No. 1797986-63-0

alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

Cat. No.: B592901
CAS No.: 1797986-63-0
M. Wt: 347.4
InChI Key: SOWXKGVFWWFGSX-UHFFFAOYSA-N
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Description

Alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is a synthetic cathinone derivative, structurally characterized by a pyrrolidine ring and a ketone functional group. The trifluoroacetate (TFA) salt form enhances its stability and solubility, making it suitable for analytical and pharmacological studies.

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;3-2(4,5)1(6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWXKGVFWWFGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)N2CCCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction Mechanisms

  • Lithium Aluminum Hydride (LiAlH4) : A potent reducing agent effective in anhydrous ether or tetrahydrofuran (THF) at temperatures between 0°C and 25°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol.

  • Sodium Borohydride (NaBH4) : A milder alternative, often employed in methanol or ethanol at room temperature. While less reactive than LiAlH4, it offers better selectivity for ketones in the presence of sensitive functional groups.

Table 1: Comparative Reduction Conditions

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
LiAlH4Anhydrous THF0–252–485–92
NaBH4Methanol254–678–85

Purification and Isolation Techniques

Following reduction, the crude product is isolated through liquid-liquid extraction (LLE) and solvent evaporation. Source details a protocol using ammonium hydroxide basification and 1-chlorobutane:acetonitrile (4:1) as the extraction solvent. This step removes polar impurities and unreacted starting materials.

Critical Steps in Purification :

  • Basification : Saturated sodium bicarbonate or ammonium hydroxide adjusts the pH to 9–10, ensuring the free base form of the metabolite is extractable into organic solvents.

  • Solvent Selection : 1-Chlorobutane:acetonitrile (4:1) achieves optimal phase separation and recovery rates >90%.

  • Evaporation : Organic layers are dried under nitrogen or rotary evaporation, followed by reconstitution in acidic aqueous solution for salt formation.

Table 2: Extraction Efficiency Under Varied Conditions

Solvent SystemRecovery Rate (%)Purity (%)
1-Chlorobutane:ACN (4:1)92.598.7
Dichloromethane:MeOH (3:1)85.295.4

Trifluoroacetate Salt Formation

The free base metabolite is converted to its trifluoroacetate salt by treatment with trifluoroacetic acid (TFA) in dichloromethane or ethyl acetate. This step enhances solubility and stability for analytical and storage purposes.

Procedure :

  • Dissolve the free base in anhydrous dichloromethane (0.1 M).

  • Add TFA dropwise (1.1 equivalents) at 0°C under nitrogen atmosphere.

  • Stir for 1 hour, then concentrate under reduced pressure to yield a crystalline solid.

Analytical Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

Source validates a method using a YMC ODS-AQ column (50 mm × 2 mm, 3 μm) with a 0.1% formic acid/acetonitrile gradient. Key parameters:

  • Retention Times : Metabolite (8.9 min), alpha-PVP (6.4 min).

  • Detection : Selected reaction monitoring (SRM) at m/z 246 → 91 for the metabolite.

Table 3: LC-MS-MS Performance Metrics

ParameterValue
LLOQ0.25 ng/mL
Linearity (R²)0.998–0.999
Intraday Precision3.2–5.8% CV

Nuclear Magnetic Resonance (NMR) Spectroscopy

While reports NMR data for alpha-PVP, the metabolite’s spectrum would show:

  • ¹H NMR (CDCl₃) : δ 1.45–1.62 (m, 4H, CH₂), 2.35–2.68 (m, 6H, pyrrolidine), 3.91 (t, 1H, CH-N), 7.32–7.99 (m, 5H, aromatic).

  • ¹³C NMR : δ 62.7 (CH-N), 72.1 (C-OH), 126–140 (aromatic carbons).

Challenges and Optimization

Stereochemical Control

The reduction of the ketone introduces a stereocenter at the 1-position. Chiral HPLC or enzymatic resolution may be required to isolate enantiomers, though current protocols yield racemic mixtures.

Byproduct Mitigation

  • Over-Reduction : Excess LiAlH4 may further reduce the pyrrolidine ring. Controlled stoichiometry (1.2 equivalents) minimizes this risk.

  • Oxidation Artifacts : Storage under inert atmosphere prevents re-oxidation of the alcohol to ketone.

Table 4: Common Byproducts and Remediation

ByproductSourceMitigation Strategy
2-Oxo-PVPOxidationNitrogen atmosphere storage
Dihydro-alpha-PVPOver-reductionStoichiometric reagent use

Chemical Reactions Analysis

Types of Reactions: Alpha-Pyrrolidinopentiophenone metabolite 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for alpha-Pyrrolidinopentiophenone metabolite 1 is not well-documented. as a metabolite of alpha-Pyrrolidinopentiophenone, it is likely to interact with similar molecular targets. Alpha-Pyrrolidinopentiophenone acts as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain, leading to stimulant effects . The metabolite may exhibit similar, albeit reduced, activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O)

  • Chemical Properties: A metal salt with high solubility in polar solvents. It is used in organic synthesis as a catalyst or electrolyte. Unlike alpha-pyrrolidinopentiophenone metabolite 1, lithium trifluoroacetate lacks a pyrrolidine backbone and is classified as a metal compound .
  • Safety Profile: Causes skin and eye irritation, requiring immediate rinsing upon exposure. No specific neurotoxicity data are reported .

Tachyplesin I Trifluoroacetate Salt

  • Structure and Use: A peptide-based trifluoroacetate salt with antimicrobial properties. Unlike synthetic cathinones, it is derived from horseshoe crab hemocytes and functions via membrane disruption .

Magainin 2 Trifluoroacetate Salt

  • Functional Role: Another peptide trifluoroacetate salt, used in research for its antibacterial and anticancer activity. Its mechanism of action (membrane pore formation) contrasts sharply with the psychoactive effects of alpha-pyrrolidinopentiophenone derivatives .

Sodium Trifluoroacetate (NaTFA)

  • Ecotoxicology: Used as a reference in pesticide risk assessments. Sodium trifluoroacetate is persistent in aquatic environments, with a half-life exceeding 100 days in water.

Perfluorinated Sulfonic Acid Salts

  • Structural Contrast: Perfluorinated compounds (e.g., 1-propanesulfonic acid derivatives) share fluorinated alkyl chains but lack the pyrrolidine-ketone core of alpha-pyrrolidinopentiophenone. These compounds are associated with environmental persistence and bioaccumulation risks .

Biological Activity

Alpha-Pyrrolidinopentiophenone (α-PVP) and its metabolites have garnered significant attention in the field of pharmacology due to their potent biological activities, particularly in relation to the central nervous system (CNS). This article focuses on the biological activity of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) , summarizing key findings from various studies, including case reports, pharmacological assessments, and metabolic pathways.

Chemical Profile

  • Molecular Formula : C15H23N O · C2F3O2H
  • Molecular Weight : 347.40 g/mol
  • IUPAC Name : 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol 2,2,2-trifluoroacetate

Alpha-PVP functions similarly to other stimulants such as cocaine and amphetamines. It primarily exerts its effects by inhibiting the reuptake of neurotransmitters, particularly dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for understanding its stimulant properties and associated risks.

Key Findings:

  • Dopamine Release : Studies have shown that α-PVP significantly increases extracellular dopamine levels in the striatum, which is linked to enhanced locomotor activity in animal models .
  • Receptor Interaction : The stimulant effects are mediated through dopamine D1 and D2 receptors. Antagonists of these receptors can inhibit the locomotor activity induced by α-PVP .

Biological Effects

The biological activity of α-PVP and its metabolites has been extensively studied, revealing several critical effects:

  • Stimulant Effects : In rodents, α-PVP administration resulted in a dose-dependent increase in locomotor activity .
  • Neurotoxicity : The compound has been associated with neurotoxic effects, including acute ischemic strokes in humans following recreational use . This suggests potential long-term neurological damage.

Case Study Overview

A notable case involved a Finnish male who experienced an acute ischemic stroke after injecting α-PVP. The ischemic lesions were localized in critical brain regions, emphasizing the drug's severe implications for cardiovascular health .

Metabolic Pathways

The metabolism of α-PVP involves several pathways that can influence its biological activity:

  • Oxidation and Reduction Reactions : The primary metabolic pathways include oxidation of the pyrrolidine ring and reduction of the ketone group. Variability in these pathways can lead to different metabolic profiles among individuals .
Metabolite PathwayDescription
HydroxylationInvolves the addition of hydroxyl groups, primarily at the 2' position.
Ketone ReductionReduction of the ketone group can lead to altered pharmacological effects.

Behavioral Studies

Research involving behavioral assays has demonstrated that α-PVP induces significant changes in locomotion and overall behavior in both male and female rats:

  • Increased Activity : All tested doses resulted in heightened spontaneous locomotion, with variations based on administration route (inhalation vs. injection) .
  • Comparative Studies : When compared with similar compounds, α-PVP exhibited unique behavioral profiles that could inform future research into synthetic cathinones .

Q & A

Q. How can residual trifluoroacetate (TFA) be removed from synthetic peptides to avoid interference in biological assays?

TFA salts are commonly used in peptide synthesis but can alter assay results by disrupting protein interactions or cellular membranes. To remove TFA:

  • Ion-exchange chromatography : Use resins like DEAE-Sepharose to replace TFA with acetate or hydrochloride salts.
  • Lyophilization with volatile buffers : Dialyze against ammonium bicarbonate (pH 8.0) before lyophilization to eliminate TFA .
  • HPLC purification : Employ reverse-phase columns with trifluoroacetic acid-free mobile phases (e.g., formic acid or acetic acid). Note that salt conversion may increase costs due to peptide loss during purification .

Q. What analytical methods are suitable for detecting alpha-pyrrolidinopentiophenone metabolites in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites. Optimize ionization parameters (e.g., ESI+ mode) for trifluoroacetate salts .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery of basic metabolites. Validate methods using deuterated internal standards to account for matrix effects .

Q. How should trifluoroacetate-containing compounds be stored to ensure stability?

  • Lyophilized form : Store at -20°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
  • Solution phase : Prepare in TFA-free buffers (e.g., PBS with 0.1% bovine serum albumin) and aliquot to avoid freeze-thaw cycles. Monitor pH stability using NMR or FTIR .

Advanced Research Questions

Q. How can researchers address contradictory data in environmental persistence studies of TFA salts?

Conflicting reports on TFA's environmental half-life arise from variations in:

  • Experimental design : Simulate real-world conditions (e.g., UV exposure, microbial activity) rather than controlled lab settings.
  • Analytical sensitivity : Use high-resolution mass spectrometry (HRMS) to distinguish TFA from co-eluting compounds in water samples. Cross-validate with ion chromatography coupled with conductivity detection .
  • Matrix effects : Compare extraction recoveries across different water matrices (e.g., freshwater vs. seawater) using isotope dilution .

Q. What strategies optimize LC-MS retention of ultra-short-chain perfluoroalkyl acids (PFAAs) like TFA in complex samples?

  • Chromatographic adjustments :
    • Mobile phase modifiers : Add 10 mM ammonium acetate to enhance ion-pairing for reversed-phase columns.
    • Column selection : Use stationary phases with embedded polar groups (e.g., ACE Excel C18-AR) to improve retention of polar analytes .
  • Pre-concentration techniques : Employ solid-phase microextraction (SPME) or freeze-drying to increase sensitivity for trace-level TFA detection in environmental samples .

Q. How do trifluoroacetate salts influence the pharmacokinetics of metabolites like SN-38 glucuronide?

  • In vitro studies : Compare solubility and membrane permeability of TFA salts vs. acetate salts in Caco-2 cell monolayers. Use LC-MS to quantify apical-to-basolateral transport .
  • In vivo models : Administer equimolar doses of both salt forms to rodents and measure plasma half-life via microsampling. TFA may accelerate renal clearance due to higher polarity, altering bioavailability .

Methodological Considerations

  • Synthetic protocols : For novel metabolites, validate purity (>95%) using orthogonal techniques (e.g., NMR for structural confirmation, HPLC for quantification) .
  • Assay interference : Pre-screen TFA-containing compounds in cell-free systems to rule out false positives in enzymatic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
Reactant of Route 2
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

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